Sodium 5-bromo-3-carboxypyridine-2-carboxylate
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Overview
Description
Sodium 5-bromo-3-carboxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H3BrNNaO4. This compound has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a bromine atom and two carboxylate groups attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-3-carboxypyridine-2-carboxylate typically involves the bromination of 3-carboxypyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Bromination: Using bromine or a brominating agent in an appropriate solvent.
Neutralization: Adding sodium hydroxide to the brominated product to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and neutralization processes, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-3-carboxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The carboxylate groups can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the carboxylate groups.
Reduction Products: Reduced forms of the carboxylate groups or the pyridine ring.
Scientific Research Applications
Sodium 5-bromo-3-carboxypyridine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 5-bromo-3-carboxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Sodium 3-carboxypyridine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Sodium 5-chloro-3-carboxypyridine-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
Uniqueness: Sodium 5-bromo-3-carboxypyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
sodium;5-bromo-3-carboxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4.Na/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZNEBWEIKMHJV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrNNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138032-69-4 |
Source
|
Record name | sodium 5-bromo-3-carboxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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